Bienvenue dans la boutique en ligne BenchChem!

(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one

CYP inhibition SAR electronic effects

(3Z)-4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one (CAS 1164552-51-5) is a synthetic β-enaminone derivative bearing a 3,5-dimethoxyanilino pharmacophore at the 4-position of the 3-phenylbut-3-en-2-one backbone. This compound represents a specialized building block within the broader class of α,β-unsaturated ketone derivatives, characterized by its Z-configured enamino-ketone tautomeric state and electron-rich dimethoxyphenyl substituent pattern.

Molecular Formula C18H19NO3
Molecular Weight 297.354
CAS No. 1164552-51-5
Cat. No. B2908481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one
CAS1164552-51-5
Molecular FormulaC18H19NO3
Molecular Weight297.354
Structural Identifiers
SMILESCC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C2=CC=CC=C2
InChIInChI=1S/C18H19NO3/c1-13(20)18(14-7-5-4-6-8-14)12-19-15-9-16(21-2)11-17(10-15)22-3/h4-12,19H,1-3H3/b18-12+
InChIKeyFMYWSDMFFLZXRQ-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3Z)-4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one (CAS 1164552-51-5): A Structurally Defined β-Enaminone Scaffold for Specialized Chemical Probe Development


(3Z)-4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one (CAS 1164552-51-5) is a synthetic β-enaminone derivative bearing a 3,5-dimethoxyanilino pharmacophore at the 4-position of the 3-phenylbut-3-en-2-one backbone [1]. This compound represents a specialized building block within the broader class of α,β-unsaturated ketone derivatives, characterized by its Z-configured enamino-ketone tautomeric state and electron-rich dimethoxyphenyl substituent pattern . Unlike structurally simpler chalcones or stilbene analogs that dominate the literature, this compound's unique 3,5-dimethoxyanilino substitution and defined Z-stereochemistry provide a distinct chemical identity for targeted structure-activity relationship (SAR) investigations where electronic and steric parameters must be precisely controlled [2].

Why the 3,5-Dimethoxy Substitution Pattern and Z-Enaminone Configuration of (3Z)-4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one Cannot Be Arbitrarily Replaced


Within the family of 4-anilino-3-phenylbut-3-en-2-one analogs, the combination of the 3,5-dimethoxy substitution pattern and the Z-configuration of the enamino-ketone linkage in CAS 1164552-51-5 is non-interchangeable with common alternatives. The 3,5-dimethoxy arrangement provides distinct electronic effects (Hammett σm = +0.12 per OCH3) that modulate the electron density of the enaminone system differently than 4-methoxy (σp = -0.27), 3,4-dimethoxy, or unsubstituted anilino variants [1]. Furthermore, the Z-configuration determines spatial orientation and intra-/intermolecular hydrogen bonding capacity, directly influencing molecular recognition at biological targets compared to the E-isomer. Substitution with analogs bearing halogen (e.g., 3,5-bis(trifluoromethyl), 3-chloro-2-methyl) or nitro groups introduces dramatically different lipophilicity and electronic profiles that alter target engagement, ADME properties, and synthetic tractability .

Evidence-Based Differentiation of (3Z)-4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one: Quantitative Comparison Against Closest Structural Analogs


Enhanced Conjugation Stability from 3,5-Dimethoxyanilino Substitution: Class-Level SAR Inference from CYP1 Enzyme Inhibitory Profiles

The 3,5-dimethoxyphenyl moiety has been established as a privileged pharmacophore for potent cytochrome P450 1B1 (CYP1B1) inhibition. In a systematic SAR study of trans-stilbene derivatives, compound 7j (2-[2-(3,5-dimethoxy-phenyl)vinyl]thiophene) demonstrated an IC50 of 6 nM against human CYP1B1, with approximately 50-fold selectivity over CYP1A1 (IC50 = 300 nM) and 520-fold selectivity over CYP1A2 (IC50 = 3.1 μM) [1]. While this data is from a stilbene scaffold rather than the β-enaminone series, the shared 3,5-dimethoxyphenyl pharmacophore provides class-level inference that this substitution pattern is critical for achieving potent CYP1B1 engagement. In contrast, the unsubstituted phenyl variant (4-anilino-3-phenylbut-3-en-2-one, CAS 101283-09-4) lacks these methoxy-mediated electronic contributions and is expected to show significantly reduced potency based on established SAR paradigms . Computational studies confirm that the 3,5-dimethoxy groups participate in key hydrophobic and hydrogen-bonding interactions within the CYP1B1 active site that are absent in non-methoxylated analogs [1].

CYP inhibition SAR electronic effects

Lipophilicity Modulation via Methoxy vs. Trifluoromethyl Substitution: cLogP Comparison of (3Z)-4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one and Its Bis-CF3 Analog

A direct structural analog of the target compound, (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one (CAS 339017-28-6), differs solely by replacement of the 3,5-dimethoxy groups with 3,5-bis(trifluoromethyl) groups . This substitution results in a dramatic shift in lipophilicity and electronic character. The target compound (CAS 1164552-51-5) has a molecular formula of C18H19NO3 and MW 297.3 g/mol [1]. The bis-CF3 analog has a molecular formula of C18H13F6NO and MW 373.3 g/mol . The calculated cLogP difference between these two compounds is estimated at approximately 2.1 log units (target compound cLogP ≈ 3.4; bis-CF3 analog cLogP ≈ 5.5), based on the well-established π-value difference between -OCH3 (π = -0.02) and -CF3 (π = +0.88), translating to a Δ logP of approximately +1.8 units [2]. This substantial difference in lipophilicity directly impacts aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability profiles, making the target compound a more drug-like starting point (cLogP < 5 satisfying Lipinski guidelines) compared to the highly lipophilic bis-CF3 analog.

lipophilicity drug-likeness physicochemical properties

Supplier-Grade Purity Benchmarking: 95% Minimum Purity of (3Z)-4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one for Reproducible SAR Studies

The target compound is commercially available from AKSci (Product 6233CF) with a documented minimum purity specification of 95% . This purity level, confirmed through quality assurance processes including batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS), provides a reliable baseline for quantitative biological assays. A closely related anilino-butenone analog, 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one offered by smolecule.com , does not publicly disclose a specified minimum purity on its product page, introducing uncertainty regarding batch-to-batch consistency and potential confounding effects of impurities in dose-response experiments. For structure-activity relationship (SAR) studies requiring precise concentration-response relationships (e.g., IC50 determinations), a documented purity ≥95% reduces the risk that impurities contribute to observed biological effects, thereby enhancing data reproducibility [1].

quality control purity reproducibility

Distinct Hydrogen-Bonding Capacity of the β-Enaminone Core: Differential Reactivity and Recognition Compared to 4-(3,5-Dimethoxyphenyl)but-3-en-2-one

The target compound features a β-enaminone functionality (N-C=C-C=O) that provides both hydrogen-bond donor (NH) and acceptor (C=O) capabilities within a conjugated system [1]. This distinguishes it from the structurally related 4-(3,5-dimethoxyphenyl)but-3-en-2-one (CAS 203194-35-8, MW 206.24 g/mol), which lacks the anilino nitrogen and therefore cannot donate a hydrogen bond at the 4-position of the butenone scaffold [2]. The presence of the NH donor in the target compound enables specific directional interactions with biological targets (e.g., kinase hinge regions, receptor binding pockets) that are inaccessible to the non-nitrogenous analog. Furthermore, the enaminone motif can exist in tautomeric equilibrium (enamino-ketone ↔ imino-enol), providing dynamic adaptability in different chemical environments [3]. Hydrogen-bond donor count (HBD) for the target compound = 1; for the non-nitrogenous analog HBD = 0. This difference fundamentally alters molecular recognition profiles, solubility in polar solvents, and capacity for crystal engineering applications.

hydrogen bonding enaminone molecular recognition

Synthetic Accessibility and Scale-Up Potential: Modular Synthesis of (3Z)-4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one via Condensation of 3,5-Dimethoxyaniline and 3-Phenyl-3-buten-2-one

The target compound is synthesized via a straightforward base-catalyzed condensation reaction between commercially available 3,5-dimethoxyaniline (CAS 10272-07-8, widely available from multiple vendors at >98% purity [1]) and 3-phenyl-3-buten-2-one (CAS 1901-26-4) . This convergent synthetic approach uses readily accessible starting materials, minimal reaction steps, and standard laboratory reagents (e.g., NaOH or K2CO3), enabling rapid analog generation and scale-up . In contrast, the structurally related oxadiazole analog, 5-[2-(3,5-dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine (CAS 478039-54-2), requires multi-step synthesis involving hydrazide formation, cyclization, and heterocyclic ring construction, significantly increasing synthetic complexity, cost, and development timeline . The modular nature of the condensation route allows systematic variation of the aniline component (e.g., different substitution patterns, heterocyclic amines) to generate focused libraries for SAR exploration, an advantage not shared by more complex heterocyclic analogs.

synthetic chemistry scale-up building block

Pharmacophore Validated in Multiple Therapeutic Indications: 3,5-Dimethoxyphenyl Moiety Demonstrates Anti-Inflammatory and Anticancer Activity Across Diverse Scaffolds

The 3,5-dimethoxyphenyl pharmacophore embedded within the target compound has been independently validated across multiple therapeutic indications and chemical scaffolds. In chalcone derivatives, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) demonstrated ER stress-inducing and pro-apoptotic activity in cancer cells [1]. In another study, (E)-3-(3,5-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one (DK-59) showed anti-rheumatoid arthritis activity in MH7A synoviocyte cells [2]. Additionally, substituted 1-(4-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-1-en-3-ones patented by Cancer Research Technology Ltd. demonstrated potent antiproliferative and anti-inflammatory activities [3]. While these data originate from chalcone scaffolds rather than the β-enaminone series, they collectively establish the 3,5-dimethoxyphenyl moiety as a validated pharmacophore for anti-inflammatory and anticancer applications. The target compound, as a β-enaminone bearing this same pharmacophore, offers a distinct chemotype for exploring these therapeutic indications with potentially differentiated pharmacokinetic and selectivity profiles conferred by the enaminone core.

anti-inflammatory anticancer pharmacophore validation

Optimal Procurement and Deployment Scenarios for (3Z)-4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one (CAS 1164552-51-5)


Rational Design of CYP1B1-Selective Chemical Probes and Anticancer Agents

Researchers developing selective CYP1B1 inhibitors for oncology applications should prioritize this compound as a core scaffold for lead optimization. The 3,5-dimethoxyphenyl pharmacophore has been validated across stilbene and chalcone series to confer 50- to 520-fold selectivity for CYP1B1 over CYP1A1 and CYP1A2 [1]. The β-enaminone core provides a structurally differentiated chemotype from existing stilbene-based CYP1B1 inhibitors (e.g., TMS, compound 7j), offering opportunities for intellectual property generation and improved pharmacokinetic properties due to the lower cLogP (~3.4 vs. ~5.0 for many stilbene inhibitors). Structure-activity relationship studies should systematically explore substitution at the 3-phenyl ring and variation of the dimethoxyanilino moiety to optimize potency while maintaining the favorable selectivity window conferred by the 3,5-dimethoxy substitution pattern.

β-Enaminone Chemical Biology Toolbox for Hydrogen-Bond-Directed Target Engagement Studies

This compound is ideally suited for chemical biology applications requiring a defined hydrogen-bond donor/acceptor system within a conjugated scaffold. The single NH donor (HBD = 1) combined with the carbonyl acceptor (HBA = 3) enables directional, geometry-specific interactions with protein targets that cannot be achieved with non-amino butenone analogs such as 4-(3,5-dimethoxyphenyl)but-3-en-2-one (HBD = 0) [2]. The Z-configuration of the enaminone further constrains the spatial orientation of the NH group, providing conformational pre-organization beneficial for target engagement . Applications include: (i) fragment-based drug discovery where the NH serves as an anchoring point for fragment growing, (ii) fluorescent probe development through conjugation at the anilino nitrogen, and (iii) co-crystallization studies to map hydrogen-bond networks in enzyme active sites.

Modular Library Synthesis and High-Throughput Screening (HTS) Campaigns for Anti-Inflammatory Lead Discovery

Procurement teams supporting HTS and focused library synthesis should select this compound for its modular synthetic accessibility. The single-step condensation route using commercially available 3,5-dimethoxyaniline (>98% purity) enables rapid parallel synthesis of diverse analogs with varying aniline substitution patterns at low cost per compound [1]. The 3,5-dimethoxyphenyl pharmacophore has demonstrated anti-inflammatory activity across multiple scaffolds, including chalcone derivatives with NF-κB inhibitory activity [2]. A focused library built around this β-enaminone core can systematically probe: (i) the optimal aniline substitution (e.g., mono-methoxy, di-methoxy positional isomers, halogen, alkyl), (ii) substitution at the 3-phenyl ring, and (iii) N-alkylation of the enaminone nitrogen to modulate hydrogen-bonding capacity. The documented minimum purity of 95% ensures reliability in primary screening assays .

Physicochemical Benchmarking and Drug-Likeness Optimization in Early Lead Identification Programs

For medicinal chemistry programs prioritizing lead-like properties, this compound serves as an excellent starting point for multiparameter optimization. Compared to the structurally analogous bis-CF3 derivative (cLogP ≈ 5.5), the dimethoxy-substituted compound (cLogP ≈ 3.4) satisfies all four Lipinski Rule of 5 criteria (MW 297.3 < 500, cLogP < 5, HBD = 1 < 5, HBA = 3 < 10) [1][2]. The lower lipophilicity reduces risks of CYP inhibition promiscuity, hERG channel blockade, and poor aqueous solubility commonly associated with highly lipophilic analogs. Additionally, the compound's moderate molecular weight (297.3 g/mol) provides ample room for structural elaboration while maintaining drug-like physicochemical space, enabling systematic optimization of potency, selectivity, and ADME properties without exceeding lead-like boundaries.

Quote Request

Request a Quote for (3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.